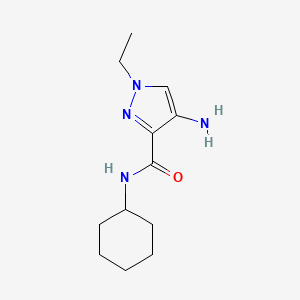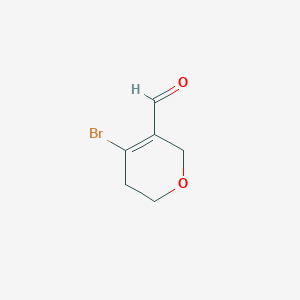
4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde
Vue d'ensemble
Description
4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde is a useful research compound. Its molecular formula is C6H7BrO2 and its molecular weight is 191.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Synthesis of Pheromones and Natural Products : 4-Methyl-3,6-dihydro-2H-pyran-2-carbaldehyde, closely related to the target compound, was used as an intermediate in synthesizing pheromones and natural products like laulimalide and faranal (Mineyeva & Kulinkovich, 2010).
- Formation of Highly Substituted Dihydropyrans : The formation of highly substituted dihydropyrans from α,β-unsaturated aldehydes showcases the potential of similar compounds in chemical synthesis (Donslund et al., 2015).
- Synthetic and Mechanistic Aspects : The title compound reacts with dinucleophiles, leading to the synthesis of heteroanellated methanoannulenes, highlighting its reactivity and usefulness in complex organic syntheses (Neidlein & Schröder, 1992).
Biological Activity and Pharmaceutical Applications
- Bacteriostatic Effects : Derivatives of dihydro-4H-pyran carbaldehydes exhibit bacteriostatic effects, suggesting potential applications in developing new antimicrobial agents (Keiko et al., 2008).
- Antibacterial Studies : Some novel 2,4-disubstituted thiazole derivatives synthesized from pyrazole carbaldehyde showed significant antibacterial activity against various microorganisms (Vijesh et al., 2010).
Photophysical and Structural Studies
- Photophysical Studies : The structure and photophysical properties of related compounds have been studied, indicating potential applications in materials science and photonics (Singh et al., 2013).
Catalytic Applications
- Prins-Type Cyclization : FeX(3)-catalyzed Prins-type cyclization involving similar compounds has been described, demonstrating the use of these compounds in catalysis and synthesis of organic molecules (Miranda et al., 2003).
Quantum Chemical Studies
- Quantum-Chemical Modeling : The disproportionation mechanism of similar compounds in reactions like the Cannizzaro reaction has been studied using quantum-chemical modeling, providing insights into the fundamental chemical processes (Kovalskyi et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde are currently unknown
Mode of Action
As a chemical compound, it may interact with its targets through typical chemical reactions such as oxidation, reduction, or condensation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
Propriétés
IUPAC Name |
4-bromo-3,6-dihydro-2H-pyran-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-6-1-2-9-4-5(6)3-8/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLKQXZDNNUURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
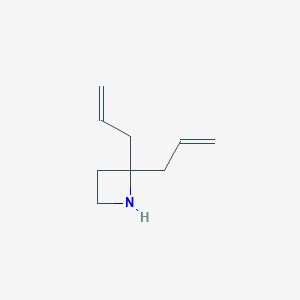

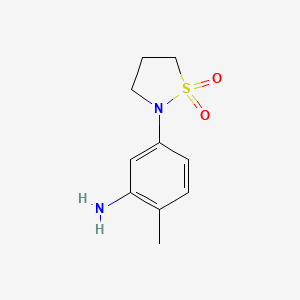
![7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B3038726.png)
![3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B3038732.png)
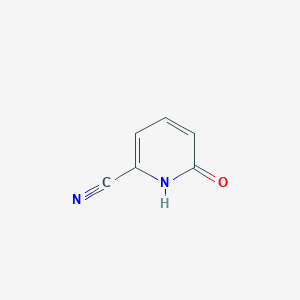

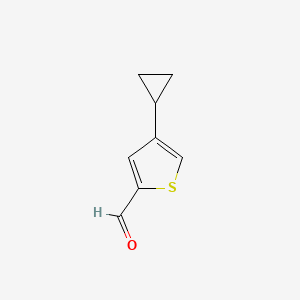
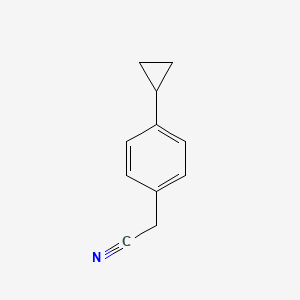
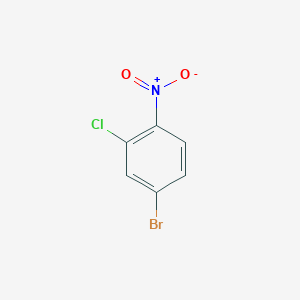
![2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3038741.png)
![5-Bromobenzo[c]phenanthrene](/img/structure/B3038743.png)
![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3038744.png)
